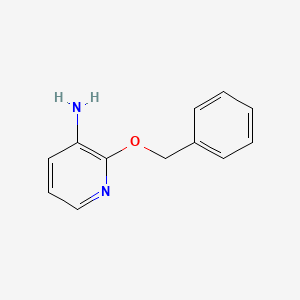

5-Amino-2-(benzylamino)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

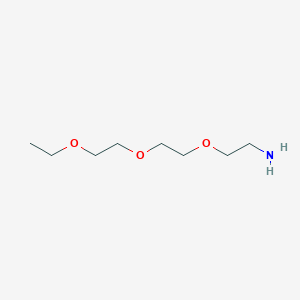

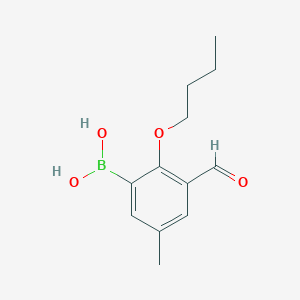

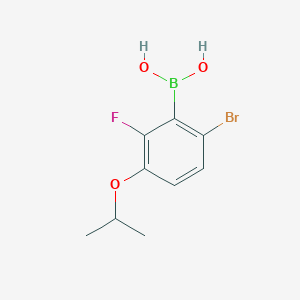

5-Amino-2-(benzylamino)benzonitrile, also known as 5-amino-2-benzylbenzonitrile, is an organic compound with a molecular formula of C12H11N3. It is a colorless solid that is soluble in organic solvents and is used in various scientific research applications. The compound is of interest due to its potential for use in the synthesis of various other compounds, as well as its potential for use in biochemical and physiological studies.

Scientific Research Applications

Xanthine Oxidase Inhibitory and Anti-inflammatory Activity

A study by Smelcerovic et al. (2015) investigated the inhibitory activity against xanthine oxidase and anti-inflammatory response of compounds including a structure similar to 5-Amino-2-(benzylamino)benzonitrile. The study found significant inhibitory effects and a promising anti-inflammatory response, indicating potential therapeutic applications in conditions associated with oxidative stress and inflammation Smelcerovic et al., 2015.

Synthesis and Chemical Transformations

Several research efforts have focused on synthesizing and transforming compounds related to this compound for various chemical and pharmacological applications:

- Shablykin, Chumachenko, and Brovarets (2010) explored reactions leading to oxazole derivatives, demonstrating the compound's utility in synthesizing heterocyclic structures Shablykin, Chumachenko, & Brovarets, 2010.

- Nakamura et al. (2011) described methods for the preparation of monoamines and diaminocalix[4]arenes, showcasing the compound's versatility in complex organic syntheses Nakamura et al., 2011.

Antimicrobial and Antiproliferative Activity

Research by Liszkiewicz et al. (2003) involved the synthesis of new derivatives showing cytotoxic activity against human tumor cell lines, highlighting the compound's potential in developing anticancer agents Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003.

Catalysis and Reaction Mechanisms

Studies have also delved into the catalytic properties and reaction mechanisms involving compounds related to this compound:

- Reguillo et al. (2010) investigated the ruthenium-catalyzed hydrogenation of benzonitrile into benzylamine, providing insights into catalytic processes and potential industrial applications Reguillo et al., 2010.

Electrosynthesis and Organic Synthesis

Efforts by Nematollahi et al. (2016) on the electrochemical synthesis of new organic compounds emphasized the role of compounds like this compound in green chemistry and electrosynthesis, showcasing innovative approaches to chemical synthesis Nematollahi, Hesari, Salehzadeh, Hesari, & Momeni, 2016.

Safety and Hazards

When handling 5-Amino-2-(benzylamino)benzonitrile, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name |

5-amino-2-(benzylamino)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-8,17H,10,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXDKWLZMPOXSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589876 |

Source

|

| Record name | 5-Amino-2-(benzylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952917-89-4 |

Source

|

| Record name | 5-Amino-2-(benzylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.